7alpha,27-Dihydroxycholesterol

Description

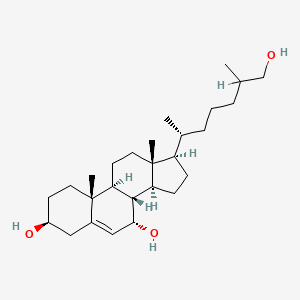

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-DTTSCKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311542 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4725-24-0 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,7,27-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 7alpha,27 Dihydroxycholesterol

Origins of 7alpha,27-Dihydroxycholesterol Formation

The biosynthesis of this compound is a multi-step process involving the enzymatic modification of cholesterol. This pathway is a key component of the alternative, or "acidic," pathway of bile acid synthesis.

Cholesterol as a Precursor in this compound Synthesis

Cholesterol serves as the foundational molecule for the synthesis of a wide array of essential biological compounds, including oxysterols like this compound. nih.gov The initial step in the alternative bile acid synthesis pathway involves the conversion of cholesterol into 27-Hydroxycholesterol (B1664032). nih.gov This conversion is a critical control point, initiating a cascade of reactions that ultimately lead to the formation of bile acids. nih.gov

27-Hydroxycholesterol as a Direct Precursor to this compound

27-Hydroxycholesterol is the immediate precursor to this compound. In this subsequent step of the alternative bile acid pathway, 27-Hydroxycholesterol undergoes a specific hydroxylation reaction at the 7-alpha position to yield this compound. reactome.org This conversion is a pivotal step that further modifies the cholesterol backbone, increasing its polarity and directing it towards bile acid synthesis. The efficient conversion of 27-Hydroxycholesterol to this compound has been demonstrated in studies using human hepatocytes. nih.gov

Enzymatic Conversion Steps to this compound

The synthesis of this compound is catalyzed by a sequence of specific enzymes belonging to the cytochrome P450 family. These enzymes introduce hydroxyl groups onto the cholesterol molecule, a key modification in the production of bile acids.

Role of Sterol 27-Hydroxylase (CYP27A1) in Initial Hydroxylation

The first enzymatic step in the formation of this compound is the 27-hydroxylation of cholesterol, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase, also known as CYP27A1. nih.govbiorxiv.org This enzyme is not exclusive to the liver and is found in various extrahepatic tissues, playing a role in cholesterol homeostasis throughout the body. biorxiv.orgki.se CYP27A1 catalyzes the hydroxylation of the terminal carbon on the cholesterol side chain to produce 27-Hydroxycholesterol. semanticscholar.org This initial hydroxylation is a rate-limiting step in this pathway and is crucial for the subsequent reactions leading to bile acid formation. nih.gov

Oxysterol 7alpha-Hydroxylase (CYP7B1) Activity in 7alpha-Hydroxylation of 27-Hydroxycholesterol

Following the initial hydroxylation by CYP27A1, the resulting 27-Hydroxycholesterol is then a substrate for another key enzyme, oxysterol 7alpha-hydroxylase, or CYP7B1. nih.govnih.gov This enzyme specifically catalyzes the introduction of a hydroxyl group at the 7-alpha position of 27-Hydroxycholesterol, forming this compound. reactome.org CYP7B1 is a microsomal enzyme with broad substrate specificity, acting on various oxysterols and steroids. atlasgeneticsoncology.orgnih.gov The activity of CYP7B1 is essential for the progression of the alternative bile acid synthesis pathway. mdpi.com

Alternative and Non-Enzymatic Pathways to Oxysterols Relevant to this compound

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | EC Number | Function | Location | Substrate | Product |

| Sterol 27-hydroxylase (CYP27A1) | EC 1.14.15.15 | Initial hydroxylation of cholesterol at the C-27 position. nih.gov | Mitochondria ki.se | Cholesterol | 27-Hydroxycholesterol |

| Oxysterol 7alpha-hydroxylase (CYP7B1) | EC 1.14.14.29 | 7alpha-hydroxylation of 27-hydroxycholesterol. reactome.org | Microsomes ki.se | 27-Hydroxycholesterol | This compound |

Downstream Metabolism and Catabolism of this compound

The metabolism of this compound is a critical juncture in the alternative pathway of bile acid synthesis, leading to the formation of primary bile acids. This process involves a series of oxidative modifications and subsequent conjugation reactions, with the metabolic fate of this oxysterol varying across different tissues.

Integration into Bile Acid Biosynthesis Pathways (Alternative Pathway)

This compound is a key intermediate in the alternative, or "acidic," pathway of bile acid biosynthesis. wjgnet.comimrpress.com This pathway is initiated by the hydroxylation of cholesterol at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming 27-hydroxycholesterol. wjgnet.comtandfonline.com Subsequently, 27-hydroxycholesterol undergoes 7alpha-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1), a microsomal enzyme, to yield this compound. wjgnet.comimrpress.comwikipedia.org

This alternative pathway is distinct from the classic, or "neutral," pathway, which begins with the 7alpha-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1). imrpress.comnih.gov While the classic pathway is the primary route for bile acid synthesis in humans under normal physiological conditions, the alternative pathway can become more significant in certain pathological states, such as liver disease. wjgnet.com In the alternative pathway, chenodeoxycholic acid is the main bile acid formed. wjgnet.com The initial side-chain oxidation of cholesterol precedes modifications to the steroid ring, which is a defining feature of this acidic pathway. wjgnet.comimrpress.com

The conversion of this compound proceeds through further enzymatic steps. It is metabolized to 7α-hydroxy-3-oxo-4-cholestenoic acid, a precursor for chenodeoxycholic acid. ebi.ac.uk This conversion involves the action of enzymes such as 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7). hmdb.canih.gov Ultimately, through a series of reactions involving enzymes in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes, this compound is converted into primary bile acids. diva-portal.org

Table 1: Key Enzymes in the Alternative Bile Acid Synthesis Pathway Involving this compound

| Enzyme | Abbreviation | Location | Function |

|---|---|---|---|

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Catalyzes the initial 27-hydroxylation of cholesterol to form 27-hydroxycholesterol. wjgnet.comtandfonline.com |

| Oxysterol 7α-hydroxylase | CYP7B1 | Microsomes | Catalyzes the 7alpha-hydroxylation of 27-hydroxycholesterol to form this compound. wjgnet.comimrpress.com |

| 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase | HSD3B7 | Microsomes | Converts this compound to downstream intermediates like 7α-hydroxy-3-oxo-4-cholestenoic acid. hmdb.canih.gov |

Further Oxidative Modifications and Conjugation

Following its formation, this compound undergoes further oxidative modifications. A key step is the oxidation of the 3β-hydroxyl group and isomerization of the double bond from the Δ5 to the Δ4 position, catalyzed by 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7). hmdb.canih.gov This results in the formation of 7alpha,27-dihydroxy-4-cholesten-3-one. ebi.ac.uk

Subsequent reactions involve the oxidation of the C-27 hydroxyl group to a carboxylic acid, leading to the formation of 7α-hydroxy-3-oxo-4-cholestenoic acid. ebi.ac.uk This acidic intermediate is then further metabolized through a series of steps, including saturation of the Δ4 double bond and eventual shortening of the side chain by peroxisomal β-oxidation, to yield chenodeoxycholic acid. nih.gov

The final step in the metabolic cascade is the conjugation of the resulting bile acids, primarily chenodeoxycholic acid, with the amino acids glycine (B1666218) or taurine. nih.gov This conjugation, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), increases the water solubility of the bile acids, facilitating their secretion into bile. nih.gov

Tissue-Specific Metabolic Fates of this compound

The enzymes responsible for the metabolism of this compound are expressed in various tissues, leading to tissue-specific metabolic fates. The liver is the primary site for the complete conversion of this compound to bile acids, as it contains all the necessary enzymes for the entire pathway. wjgnet.comdiva-portal.org

However, the initial steps of the alternative pathway can occur in extrahepatic tissues. CYP27A1, the enzyme that produces the precursor 27-hydroxycholesterol, is widely expressed in tissues such as macrophages. nih.govnih.gov CYP7B1, which converts 27-hydroxycholesterol to this compound, is also found in various tissues, including the brain, kidney, and adrenal glands, although its expression is highest in the liver. diva-portal.orgnih.govkoreascience.kr

This widespread expression suggests that this compound and its precursors can be synthesized in extrahepatic tissues and then transported to the liver for their final conversion into bile acids. wjgnet.com For instance, in human fibroblasts, 27-hydroxycholesterol can be metabolized to this compound and further to 7alpha-hydroxy-3-oxo-delta 4 steroids. nih.gov This extrahepatic production of bile acid precursors may play a role in local cholesterol homeostasis and signaling.

Enzymatic Regulation and Genetic Control of 7alpha,27 Dihydroxycholesterol Metabolism

Transcriptional Regulation of Key Hydroxylases (CYP27A1, CYP7B1)

The expression of the genes encoding CYP27A1 and CYP7B1 is under the control of a sophisticated network of transcription factors, most notably nuclear receptors, which respond to cellular levels of sterols and bile acids.

Nuclear receptors are a class of proteins that, upon binding to specific ligands such as oxysterols and bile acids, can modulate gene expression. nih.gov The liver X receptors (LXRs) and the farnesoid X receptor (FXR) are central to the regulation of cholesterol and bile acid metabolism. oup.com

Liver X Receptors (LXRs): LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol. actamedica.org This activation leads to the transcriptional upregulation of genes involved in cholesterol transport and catabolism. ahajournals.org Specifically, LXRs can induce the expression of CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis, in some species, thereby promoting the conversion of cholesterol to bile acids. jci.org While the direct regulation of CYP27A1 by LXR is a point of ongoing research, LXR activation does lead to increased levels of 27-hydroxycholesterol (B1664032), the precursor to 7alpha,27-dihydroxycholesterol, and upregulates LXR-mediated processes. nih.gov Some oxysterols, acting as LXR ligands, can also influence the expression of genes that protect cells from excess cholesterol. actamedica.org There is also evidence of cross-talk between LXRα and another nuclear receptor, RORα, where they appear to have mutually suppressive functions. nih.govresearchgate.net

Other Nuclear Receptors: The retinoic acid receptor-related orphan receptors (RORs), particularly RORα and RORγ, are also implicated in the transcriptional control of lipid metabolism. nih.gov RORα has been shown to up-regulate the expression of CYP7B1. nih.gov

The following table summarizes the influence of key nuclear receptors on the expression of CYP27A1 and CYP7B1.

| Nuclear Receptor | Target Gene | Effect on Gene Expression | Activating Ligand(s) |

| LXR | CYP7A1 (indirectly affects this compound levels) | Upregulation | Oxysterols |

| FXR | CYP7A1, CYP8B1 (indirectly affects this compound levels) | Downregulation (via SHP) | Bile Acids |

| RORα | CYP7B1 | Upregulation | Not fully defined |

Beyond the primary nuclear receptors, a host of other transcription factors and co-regulators fine-tune the expression of CYP27A1 and CYP7B1.

For CYP27A1, Hepatocyte Nuclear Factor 4α (HNF4α) has been identified as a pivotal transcriptional activator. nih.gov The promoter of the CYP27A1 gene contains a binding site for HNF4α, and mutations in this site significantly reduce the gene's activity. ahajournals.orgnih.gov Other transcription factors that may play a role include COUP-TF and p53. genecards.org

The regulation of CYP7B1 is also complex, with multiple transcription factor binding sites identified in its promoter region. These include sites for SP1, E47, and various other factors, suggesting a multi-layered control system. genecards.org Co-regulator proteins are also crucial, as they can either enhance or suppress the activity of transcription factors, adding another level of regulatory complexity. These co-regulators can reconfigure the interactions between transcription factors and the transcriptional machinery. nih.gov

Influence of Nuclear Receptors on Gene Expression (e.g., LXR, FXR)

Post-Translational Modification and Enzyme Activity Modulation

The activity of the CYP27A1 and CYP7B1 enzymes is not solely dependent on their expression levels but is also modulated by post-translational modifications. These modifications can alter the enzyme's conformation, stability, and catalytic efficiency.

For CYP27A1, which is a mitochondrial protein, its initial targeting to the mitochondria requires an interaction with HSP70. genecards.org Acetylation of specific lysine (B10760008) residues (Lys-125 and Lys-285) has been observed in the liver mitochondria of fasted mice, suggesting that the enzyme's activity may be regulated in response to the metabolic state of the organism. uniprot.org Oxidative stress and inflammation can also lead to post-translational modifications that negatively impact CYP27A1 function. nih.gov

Information regarding the specific post-translational modifications of CYP7B1 and their direct impact on this compound metabolism is less well-defined in the available literature. However, like most enzymes, its activity is likely influenced by factors within the cellular microenvironment of the endoplasmic reticulum where it resides. genecards.org

Genetic Polymorphisms and Their Impact on this compound Homeostasis

Variations in the genes encoding CYP27A1 and CYP7B1 can have significant consequences for the homeostasis of this compound. These genetic polymorphisms can lead to altered enzyme activity, resulting in either a deficiency or an overproduction of certain metabolites.

Mutations in the CYP27A1 gene are the cause of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disease. mdpi.commedlineplus.gov These mutations lead to a non-functional or poorly functional CYP27A1 enzyme, which disrupts the alternative pathway of bile acid synthesis. mdpi.com Consequently, there is an accumulation of cholesterol and cholestanol (B8816890) in various tissues. medlineplus.gov

Polymorphisms in the CYP7B1 gene have also been linked to human diseases. Mutations in CYP7B1 can cause a severe congenital bile acid synthesis defect, leading to cholestasis and liver failure due to the accumulation of hepatotoxic bile acid precursors. genecards.orgatlasgeneticsoncology.org Furthermore, certain CYP7B1 polymorphisms have been associated with an increased risk of coronary heart disease, potentially through their effect on the metabolism of 27-hydroxycholesterol. nih.gov At least 37 mutations in the CYP7B1 gene have been found to cause spastic paraplegia type 5A, a neurodegenerative disorder. medlineplus.gov

The following table highlights some of the known genetic variations and their associated clinical significance.

| Gene | Associated Disorder | Consequence of Mutation |

| CYP27A1 | Cerebrotendinous Xanthomatosis (CTX) | Impaired bile acid synthesis, accumulation of cholesterol and cholestanol. medlineplus.gov |

| CYP7B1 | Congenital Bile Acid Synthesis Defect 3 | Severe cholestasis and liver failure. genecards.org |

| CYP7B1 | Spastic Paraplegia Type 5A | Neurodegenerative disorder characterized by lower limb weakness and stiffness. medlineplus.gov |

| CYP7B1 | Coronary Heart Disease (certain polymorphisms) | Increased risk, potentially through altered 27-hydroxycholesterol metabolism. nih.gov |

Feedback Mechanisms Regulating this compound Synthesis and Degradation

The synthesis and degradation of this compound are subject to intricate feedback control loops that are essential for maintaining cholesterol homeostasis. nih.gov Oxysterols, including 27-hydroxycholesterol, can act as feedback regulators of cholesterol biosynthesis.

A primary feedback mechanism involves the very products of the bile acid synthesis pathways. As mentioned earlier, high levels of bile acids activate FXR, which in turn suppresses the transcription of CYP7A1, the rate-limiting enzyme of the classical pathway. researchgate.net This feedback loop ensures that bile acid production is curtailed when the pool is replete.

Furthermore, the intermediates of these pathways, including oxysterols, can regulate their own metabolism. frontiersin.org For instance, 27-hydroxycholesterol, the precursor to this compound, can suppress the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This suggests a mechanism by which an accumulation of oxysterols can signal a halt to further cholesterol synthesis. The conversion of 27-hydroxycholesterol to this compound by CYP7B1 is a critical step in its further metabolism and eventual elimination from the body. nih.gov Therefore, the regulation of CYP7B1 activity is a key control point in the degradation of this important signaling oxysterol.

Cellular and Molecular Mechanisms of Action of 7alpha,27 Dihydroxycholesterol

Interactions with Nuclear Receptors and Transcription Factors

The biological activity of 7alpha,27-dihydroxycholesterol and its related compounds is largely mediated by their ability to bind to and modulate the activity of various nuclear receptors and transcription factors. These interactions can either activate or inhibit gene transcription, leading to a wide range of physiological and pathophysiological outcomes.

Modulation of Estrogen Receptor (ER) Signaling by Related Oxysterols

A significant body of research has focused on the interaction of 27-hydroxycholesterol (B1664032) (27HC), a closely related oxysterol, with estrogen receptors (ERs). 27HC is the first identified endogenous selective estrogen receptor modulator (SERM), meaning its activity as an agonist or antagonist is dependent on the specific tissue and promoter context. mdpi.comnih.gov

In cellular models of breast cancer, 27HC demonstrates partial agonist activity on both ERα and ERβ, promoting gene transcription and cell proliferation. Conversely, in the cardiovascular system, 27HC can act as an ER antagonist. mdpi.com This dual activity is attributed to the unique conformational change that 27HC induces in the ERs upon binding, which leads to differential recruitment of coactivator and corepressor proteins compared to estradiol (B170435). Studies show that 27HC binds preferentially to ERβ over ERα and can act as a negative allosteric modifier of estradiol binding to ERβ. nih.gov This modulation of ER signaling by 27HC provides a direct link between cholesterol metabolism and estrogen-dependent physiology and pathology.

Ligand Activity for Retinoic Acid Receptor-Related Orphan Receptors (RORs)

This compound has been identified as an agonist ligand for the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). pnas.org RORγt is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which produce Interleukin-17 (IL-17). pnas.orgmdpi.com

Research demonstrates that this compound directly binds to the RORγ ligand-binding domain, promotes the recruitment of coactivator peptides, and enhances the differentiation of both mouse and human Th17 cells in a RORγt-dependent manner. pnas.org Its stereoisomer, 7β,27-dihydroxycholesterol, is also a potent RORγt agonist. pnas.orgmdpi.com While the precursor 27HC also shows some agonist activity for RORγ, both this compound and its 7β isomer are more selective for RORγt, showing little to no activity on LXRs or ERs in the same assays. pnas.org This positions this compound as a key endogenous molecule in modulating immune responses through the RORγt-Th17 axis. semanticscholar.org

Engagement with Peroxisome Proliferator-Activated Receptors (PPARs)

The direct interaction of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) is not well-established. However, evidence points to regulatory crosstalk involving its precursor, 27HC. In the context of liver cancer, elevated levels of 27HC have been shown to enhance lipid metabolism in macrophages and activate PPAR-γ signaling, which contributes to M2 macrophage polarization.

An indirect regulatory mechanism has been identified involving PPARα. Fibrates, which are PPARα agonists, have been found to suppress the expression of the gene for sterol 27-hydroxylase (CYP27A1), the enzyme that synthesizes 27HC. ahajournals.org This suppression was confirmed in wild-type mice but was absent in PPARα-null mice, indicating a PPARα-dependent mechanism. ahajournals.org This suggests that PPARα activation can lead to reduced production of 27HC, thereby influencing the levels of its downstream metabolite, this compound. In contrast, a high-affinity PPARγ ligand did not show the same suppressive effect on CYP27A1 expression, suggesting the regulation is specific to PPARα. ahajournals.org

Influence on Sterol Regulatory Element-Binding Proteins (SREBPs)

This compound plays a role in the negative feedback regulation of cholesterol synthesis through its influence on Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. The SREBP pathway is a central mechanism for controlling intracellular cholesterol levels. Side-chain oxysterols, such as 27HC and its metabolites, are known to suppress the proteolytic activation of SREBP-2. frontiersin.orgnih.gov

This suppression occurs in the endoplasmic reticulum, where oxysterols promote the binding of the SREBP-SCAP complex to Insulin-induced gene (Insig) proteins, retaining the complex and preventing its transport to the Golgi for processing. frontiersin.orgnih.gov Research in normal fibroblasts demonstrates that cholesterol derived from low-density lipoproteins (LDL) is converted first to 27HC and subsequently to this compound. This latter metabolite is then shown to suppress the activity of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis and a key target gene of SREBP-2. This indicates that this compound is a key intermediate in the feedback inhibition of cholesterol synthesis.

Interactive Data Table: Nuclear Receptor Interactions

| Compound | Receptor | Interaction Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound | LXR | Inactive | Metabolism from 27HC appears to terminate LXR agonism; inactive in reporter assays. | frontiersin.orgnih.govpnas.org |

| 27-Hydroxycholesterol (Related Oxysterol) | LXR | Agonist | Endogenous LXR ligand that induces cholesterol efflux genes like ABCA1. | ahajournals.orgnih.govmedchemexpress.com |

| 27-Hydroxycholesterol (Related Oxysterol) | ERα / ERβ | Selective Modulator (SERM) | Acts as a partial agonist in breast cancer cells but an antagonist in the vasculature. | mdpi.comnih.gov |

| This compound | RORγt | Agonist | Binds RORγt and promotes the differentiation of pro-inflammatory Th17 cells. | pnas.orgsemanticscholar.org |

| 27-Hydroxycholesterol (Related Oxysterol) | PPARγ | Activator | Activates PPAR-γ signaling in macrophages in the context of liver cancer. |

Influence on Cellular Signaling Pathways

Beyond direct nuclear receptor modulation, this compound influences distinct cellular signaling pathways. Its most prominent role is as a ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183). The interaction between this compound and EBI2 is crucial for mediating the migration of various immune cells, including B cells and T cells, helping to position them correctly within lymphoid tissues. aai.org

Furthermore, as a RORγt agonist, this compound directly impacts immune signaling by promoting the development of Th17 cells and their subsequent production of IL-17, a key cytokine in host defense and autoimmune inflammation. pnas.org

The precursor, 27HC, has also been shown to activate several other pathways. In monocytic cells, 27HC enhances the phosphorylation of Akt and ERK, key components of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are involved in cell survival, differentiation, and the production of inflammatory chemokines. The activation of these pathways by 27HC can lead to the recruitment of monocytic cells and the migration of Th1 lymphocytes. tocris.com

Activation of ERK and PI3K/Akt Pathways

While direct studies on this compound are limited, research on its precursor, 27-hydroxycholesterol (27HC), provides significant insights. 27HC has been shown to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways in various cell types. researchgate.netnih.gov For instance, in monocytic cells, 27HC induces differentiation into mature dendritic cells, a process dependent on both PI3K and ERK signaling. nih.gov Inhibition of these pathways attenuates the effects of 27HC, highlighting their critical role. nih.gov In cancer cells, 27HC-mediated activation of ERK and PI3K/Akt pathways can promote cell proliferation and survival. nih.govresearchgate.net

Similarly, the related oxysterol, 7α-hydroxycholesterol, has been demonstrated to activate the PI3K/Akt pathway in monocytic cells. biomolther.org This activation is crucial for the subsequent expression of Toll-like receptor 6 (TLR6) and the production of interleukin-23 (IL-23). biomolther.org Pharmacological inhibition of PI3K, Akt, or ERK significantly reduces these effects, confirming the involvement of these signaling cascades. biomolther.org Given that this compound shares structural similarities with these oxysterols, it is plausible that it also modulates the ERK and PI3K/Akt pathways, although further research is needed to confirm this directly.

Regulation of Reactive Oxygen Species (ROS) and Redox State

The precursor 27-hydroxycholesterol (27HC) has been shown to induce an increase in intracellular reactive oxygen species (ROS). researchgate.netbiorxiv.org This elevation in ROS is not merely a byproduct of cellular stress but appears to be a key signaling event. In some contexts, this ROS increase is linked to the activation of survival pathways, including the ERK and PI3K/Akt cascades. researchgate.net The activation of these pathways, in turn, can help to quench the steady-state levels of ROS, suggesting a complex feedback loop. researchgate.net

In hematopoietic stem and progenitor cells, treatment with 27HC leads to a significant increase in ROS levels, which is associated with increased apoptosis. nih.govnih.gov This suggests that the cellular context and concentration of the oxysterol can determine whether its pro-oxidant effects lead to survival or cell death pathways. nih.govnih.gov Furthermore, 27HC-induced mitochondrial dysfunction has been identified as a source of elevated ROS, which can then impair lysosomal function. biorxiv.org

Impact on Hedgehog Signaling

The Hedgehog (HH) signaling pathway, crucial for embryonic development and tissue homeostasis, is intricately regulated by sterols. While direct evidence for this compound's role is still emerging, the involvement of its stereoisomer, 7β,27-dihydroxycholesterol (7β,27-DHC), is well-documented. 7β,27-DHC is an oxysterol enriched in the primary cilium, a key organelle for HH signal transduction, and can bind to Smoothened (SMO), a central component of the HH pathway. researchgate.netfrontiersin.org This binding is thought to promote the accumulation of SMO in the cilia, a critical step in pathway activation. frontiersin.org

Cholesterol itself is essential for the modification of HH signaling proteins. dntb.gov.ua The localization of sterol biosynthetic enzymes, such as DHCR7, at the base of the primary cilium suggests a localized regulation of sterol levels that can impact HH signaling. frontiersin.org Given the structural similarity, it is plausible that this compound could also influence HH signaling, potentially by competing with or complementing the actions of other oxysterols at the level of SMO or other pathway components.

Modulation of Gene Expression Profiles by this compound

This compound, and its related oxysterols, are potent modulators of gene expression. They primarily exert these effects by acting as ligands for nuclear receptors, which are transcription factors that regulate a wide array of genes involved in metabolism, inflammation, and development.

The precursor 27HC is a known agonist for Liver X Receptors (LXRs). nih.govtandfonline.com Activation of LXRs leads to the increased expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. nih.govtandfonline.com Conversely, 27HC can suppress the expression of genes involved in cholesterol synthesis by inhibiting the SREBP pathway. researchgate.net

In addition to LXRs, 27HC can also act as a selective estrogen receptor (ER) modulator, influencing the expression of estrogen-responsive genes. nih.govtandfonline.com This has significant implications in hormone-dependent cancers. nih.gov Furthermore, related oxysterols like 7α-hydroxycholesterol can induce the expression of inflammatory genes, such as interleukin-8 (IL-8), in monocytes and macrophages. plos.org The table below summarizes the key genes and proteins whose expression is modulated by oxysterols related to this compound.

| Modulating Oxysterol | Target Gene/Protein | Cellular Process Affected |

| 27-Hydroxycholesterol (27HC) | ABCA1, ABCG1 (via LXR) | Cholesterol efflux |

| 27-Hydroxycholesterol (27HC) | SREBP pathway genes | Cholesterol synthesis |

| 27-Hydroxycholesterol (27HC) | Estrogen-responsive genes (via ER) | Cell proliferation |

| 7α-Hydroxycholesterol | IL-8 | Inflammation |

| 7α-Hydroxycholesterol | Toll-like receptor 6 (TLR6) | Immune response |

Effects on Membrane Dynamics and Cholesterol Homeostasis

As a cholesterol derivative, this compound is intrinsically linked to the regulation of cellular cholesterol levels and membrane properties.

Regulation of Cholesterol Efflux and Uptake

A primary mechanism by which cells maintain cholesterol homeostasis is through the regulation of cholesterol efflux and uptake. The precursor to this compound, 27HC, plays a pivotal role in this process. By activating LXRs, 27HC enhances the expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govtandfonline.com These transporters are crucial for facilitating the removal of cholesterol from cells to high-density lipoprotein (HDL) particles. nih.gov

Simultaneously, 27HC can inhibit the uptake of cholesterol by downregulating the expression of the low-density lipoprotein receptor (LDLR). nih.gov This dual action of promoting efflux and inhibiting uptake serves to reduce intracellular cholesterol levels. nih.gov

Sterol Transport Mechanisms (e.g., StARD proteins)

The intracellular movement of sterols between different organelles is a critical aspect of cholesterol metabolism and is facilitated by specific transport proteins. The steroidogenic acute regulatory protein (StAR)-related lipid-transfer (START) domain protein family is central to this process. bioscientifica.combioscientifica.com These proteins contain a conserved domain that forms a hydrophobic pocket capable of binding and transporting lipids, including cholesterol and oxysterols. bioscientifica.com

Physiological and Pathophysiological Roles of 7alpha,27 Dihydroxycholesterol

Role in Systemic and Local Cholesterol Homeostasis

7alpha,27-Dihydroxycholesterol (7α,27-diOHC) is a critical intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1), which converts cholesterol into 27-hydroxycholesterol (B1664032) (27-HC). wjgnet.comdiff.org Subsequently, the enzyme oxysterol 7α-hydroxylase (CYP7B1) catalyzes the 7α-hydroxylation of 27-HC to form 7α,27-diOHC. wjgnet.comdiff.orgimrpress.com This alternative pathway operates in various tissues, including the liver, macrophages, and adrenal glands. nih.gov While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid synthesis in the liver under normal conditions, the alternative pathway plays a significant role, particularly in extrahepatic tissues. wjgnet.comnih.gov

The oxysterols produced in peripheral tissues, such as 7α,27-diOHC, are transported to the liver for their ultimate conversion into bile acids, primarily chenodeoxycholic acid (CDCA). wjgnet.com This process is a key component of reverse cholesterol transport, facilitating the removal of excess cholesterol from peripheral cells and its excretion from the body. mdpi.com In fact, 27-HC and its downstream metabolites are known to regulate cholesterol homeostasis by suppressing the activity of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.

Defects in the enzymes of the alternative pathway underscore its physiological importance. A deficiency in CYP7B1 leads to a buildup of its substrate, 27-HC, and a failure to produce 7α,27-diOHC, which can cause severe neonatal liver disease. wjgnet.comatlasgeneticsoncology.orghmdb.ca This highlights the crucial role of the conversion of 27-HC to 7α,27-diOHC in maintaining liver health, especially in early life. atlasgeneticsoncology.org Furthermore, the regulation of enzymes like CYP27A1 is vital for protecting against atherosclerosis, as its products, including the precursor to 7α,27-diOHC, are involved in down-regulating cholesterol synthesis and up-regulating cholesterol efflux transporters. mdpi.com

Involvement in Lipid Metabolism Regulation

Impact on Hepatic Lipid Accumulation

The precursor to 7α,27-diOHC, 27-hydroxycholesterol, has been shown to play a protective role against hepatic lipid accumulation. koreascience.kr Studies have indicated that increasing the levels of 27-HC, for instance through the overexpression of CYP27A1, can alleviate hepatic steatosis and systemic lipid accumulation. koreascience.kr 27-HC achieves this by inhibiting the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that promotes the expression of genes involved in de novo lipogenesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase 1 (SCD1). koreascience.kr By inducing the expression of Insulin-Induced Gene 2 (INSIG-2), 27-HC promotes the retention of SREBP-1 in the endoplasmic reticulum, preventing its activation and subsequent stimulation of lipogenic gene expression. koreascience.kr

Conversely, a deficiency in CYP7B1, the enzyme that metabolizes 27-HC to 7α,27-diOHC, can lead to an accumulation of 27-HC in the liver. mdpi.com While 27-HC can have protective effects, its excessive accumulation in a state of CYP7B1 deficiency, particularly under thermoneutral conditions, has been linked to aggravated metabolic-associated fatty liver disease (MAFLD), characterized by hyperlipidemia, hepatic accumulation of harmful lipid species, and inflammation. mdpi.com This suggests a complex interplay where the balance between the production and metabolism of 27-HC is crucial for maintaining hepatic lipid homeostasis.

Modulation of Immune Responses and Inflammation

7α,27-Dihydroxycholesterol and its precursor, 27-HC, are increasingly recognized as important modulators of the immune system. aai.org They are involved in a variety of processes, from influencing the differentiation and polarization of immune cells to directing their migration. aai.orgnih.gov

Influence on Monocytic Cell Differentiation and Polarization

The precursor to 7α,27-diOHC, 27-hydroxycholesterol, has been shown to have significant effects on monocytic cells. It can induce the differentiation of monocytes into a mature dendritic cell-like phenotype and polarize macrophages towards a pro-inflammatory M1 type. kjpp.netnih.gov This M1 polarization is characterized by the increased expression of inflammatory cytokines and chemokines. nih.gov Furthermore, 27-HC can upregulate the expression of pattern recognition receptors like CD14 on monocytic cells, making them more responsive to inflammatory stimuli such as lipopolysaccharide (LPS). nih.govkjpp.net

In the context of cancer, particularly breast cancer, the interplay between cancer cells and immune cells in the tumor microenvironment is crucial. Macrophages, especially the M2-polarized type, are a significant source of 27-HC. nih.gov This 27-HC not only promotes the proliferation of estrogen receptor-positive (ER+) breast cancer cells but also induces macrophages to secrete chemokines like CCL2, CCL3, and CCL4. nih.govtandfonline.com This, in turn, recruits more monocytes to the tumor site, which can then be polarized to M2 macrophages, creating a feedback loop that promotes tumor development. nih.gov The conversion of this 27-HC to 7α,27-diOHC by CYP7B1 is a key metabolic step, and the downregulation of CYP7B1 in breast cancer cells leads to the accumulation of 27-HC in the tumor microenvironment. tandfonline.com

Chemotactic Effects on Lymphocytes

Both 7α,27-diOHC and its precursor 27-HC have been identified as chemoattractants for certain immune cell populations. aai.orgnih.gov 7α,27-dihydroxycholesterol, along with the related oxysterol 7α,25-dihydroxycholesterol, acts as a ligand for the G protein-coupled receptor GPR183 (also known as Epstein-Barr virus-induced gene 2 or EBI2). aai.orgnih.gov The interaction between these oxysterols and GPR183 is crucial for the migration of both adaptive and innate immune cells within secondary lymphoid organs like the lymph nodes and spleen. aai.orgnih.gov This directed migration is essential for the proper positioning and function of lymphocytes during an immune response. nih.gov

Furthermore, studies have shown that 27-HC and 7α-hydroxycholesterol can trigger a sequence of events leading to the migration of CCR5-expressing Th1 lymphocytes. kjpp.netosti.gov These oxysterols induce monocytic cells to produce chemokines such as CCL3 and CCL4, which are ligands for the CCR5 receptor, a characteristic marker of Th1 cells. osti.gov This suggests a mechanism by which the accumulation of these cholesterol metabolites in tissues like atherosclerotic lesions can contribute to the recruitment of pro-inflammatory Th1 cells. osti.gov

Data Tables

Table 1: Key Enzymes in the Alternative Bile Acid Pathway

| Enzyme | Gene | Function | Substrate | Product |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the alternative pathway of bile acid synthesis. | Cholesterol | 27-Hydroxycholesterol |

| Oxysterol 7α-hydroxylase | CYP7B1 | Catalyzes the 7α-hydroxylation of oxysterols. | 27-Hydroxycholesterol | 7α,27-Dihydroxycholesterol |

Table 2: Immunomodulatory Effects of 27-Hydroxycholesterol (Precursor to 7α,27-Dihydroxycholesterol)

| Immune Cell Type | Effect of 27-Hydroxycholesterol | Key Mediators | Reference |

| Monocytes/Macrophages | - Differentiation to dendritic cell-like phenotype- Polarization to pro-inflammatory M1 type- Increased production of CCL2, CCL3, CCL4 | - | kjpp.netnih.govnih.govtandfonline.com |

| Th1 Lymphocytes | - Enhanced migration | - Upregulation of CCR5 ligands (CCL3, CCL4) by monocytic cells | kjpp.netosti.gov |

| General Immune Cells | - Migration in lymphoid tissues | GPR183/EBI2 | aai.orgnih.gov |

Cytokine and Chemokine Expression Modulation

The precursors of this compound, namely 7α-hydroxycholesterol (7αOHChol) and 27-hydroxycholesterol (27HC), are potent modulators of immune responses through their influence on cytokine and chemokine expression. These oxysterols are found in high concentrations in pathological tissues, such as atherosclerotic lesions, where they contribute to local inflammation. nih.govbiomolther.orgnih.gov

7αOHChol enhances the innate immune response by upregulating the expression of pattern recognition receptors (PRRs) like Toll-like receptor 6 (TLR6) and CD14 on monocytes and macrophages. nih.govfrontiersin.org This upregulation sensitizes the cells to bacterial ligands, leading to amplified production of pro-inflammatory cytokines. nih.govresearchgate.net Specifically, 7αOHChol has been shown to induce the expression of Interleukin-23 (IL-23) in monocytic cells through a TLR6-mediated mechanism. biomolther.orgresearchgate.net IL-23 is a key cytokine in the IL-23/Th17 immune axis, which is implicated in chronic inflammatory diseases, including atherosclerosis. biomolther.org Furthermore, 7αOHChol stimulates the production of the chemokine Interleukin-8 (IL-8/CXCL8) in monocytes/macrophages, a potent chemoattractant for neutrophils. plos.org

Similarly, 27HC is an active immunosterol that stimulates inflammatory responses by activating monocytes and macrophages. frontiersin.org Both 27HC and 7αOHChol have been found to significantly induce the transcription and secretion of the C-C motif chemokines CCL3 (MIP-1α) and CCL4 (MIP-1β) in monocytic cells. nih.gov These chemokines are ligands for the CCR5 receptor, which is characteristically expressed on Th1 lymphocytes. nih.gov The secretion of these chemokines promotes the migration of CCR5-expressing T cells, suggesting a mechanism by which these oxysterols contribute to the recruitment of Th1-type immune cells to sites of inflammation. nih.govunito.itdntb.gov.ua This process is dependent on the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. nih.gov

The table below summarizes the known effects of this compound's direct precursors on the expression of various cytokines and chemokines.

| Precursor Molecule | Modulated Cytokine/Chemokine | Effect | Cell Type | Reference |

| 7α-hydroxycholesterol | IL-23 | Induces expression | Monocytic cells | biomolther.orgresearchgate.net |

| 7α-hydroxycholesterol | IL-8 (CXCL8) | Induces expression | Monocytes/Macrophages | plos.org |

| 7α-hydroxycholesterol | CCL2, CCR5 ligands | Induces production | Monocytic cells | researchgate.net |

| 27-hydroxycholesterol | CCL3, CCL4 | Induces transcription and secretion | THP-1 monocytic cells | nih.gov |

| 27-hydroxycholesterol | CCL2 | Induces expression | Monocytic cells | frontiersin.org |

| 27-hydroxycholesterol | IL-6, TNF-α | Increases mRNA levels in tissue | Aortas | nih.gov |

Mechanistic Implications in Disease Development (Non-Clinical Focus)

The metabolic pathway that synthesizes and degrades this compound is a key regulatory node in several chronic diseases. The balance between the levels of its precursors (27HC and 7αOHChol) and their conversion to downstream metabolites is crucial for tissue homeostasis.

Atherosclerosis Pathogenesis

Atherosclerosis is characterized by chronic inflammation and lipid accumulation in the artery wall. biomolther.org Oxysterols, including 7αOHChol and 27HC, are abundant in atherosclerotic plaques and are known to participate in atherogenesis. nih.govbiomolther.org

27HC has been shown to promote atherosclerosis through pro-inflammatory processes mediated by estrogen receptor alpha (ERα). nih.govdntb.gov.ua In vascular cells, 27HC acts as an ER ligand, increasing the expression of pro-inflammatory genes and promoting the adhesion of leukocytes to endothelial cells. nih.gov Studies in hypercholesterolemic mice demonstrated that elevated 27HC levels, resulting from the deletion of the metabolizing enzyme CYP7B1, accelerate the development of atherosclerosis. nih.govkoreascience.kr This occurs without altering plasma lipid profiles, pointing to a direct pro-inflammatory effect on the vascular wall. nih.gov The accumulation of 27HC in the vessel wall leads to increased macrophage infiltration and exaggerated inflammatory cytokine gene activation, including for IL-6 and TNF-α. nih.gov The conversion of 27HC to this compound by CYP7B1 is thus a critical step in mitigating the pro-atherogenic effects of 27HC in the vasculature. koreascience.kr

7αOHChol also contributes to the inflammatory environment of the plaque by inducing the production of chemokines like IL-8 and cytokines like IL-23, which recruit and activate other immune cells, perpetuating the inflammatory cycle. biomolther.orgplos.org

Neurodegenerative Processes (e.g., Alzheimer's, Huntington's, Parkinson's)

Dysregulation of cholesterol metabolism in the brain is increasingly recognized as a factor in neurodegenerative diseases. researchgate.netfrontiersin.org 27HC, which is produced in peripheral tissues, can cross the blood-brain barrier and accumulate in the brain, particularly when the barrier is compromised. frontiersin.orguow.edu.aucsic.es Elevated levels of 27HC in the brain and cerebrospinal fluid have been associated with Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.netcsic.esnih.gov

In the brain, 27HC is implicated in neurotoxic processes, including the generation of β-amyloid, the phosphorylation of tau, and the aggregation of α-synuclein. csic.esnih.gov The brain has a protective mechanism to eliminate 27HC, which involves its conversion into more polar metabolites that can be exported. uow.edu.aucsic.es The enzyme CYP7B1, which is expressed in neurons, plays a critical role in this detoxification process by hydroxylating 27HC to form this compound, initiating its conversion to bile acids. frontiersin.orgcsic.es Therefore, the metabolic pathway involving this compound is considered a neuroprotective route, and its efficiency may influence the progression of neurodegenerative diseases. csic.es

Furthermore, in a mouse model of multiple sclerosis, an enhanced concentration of related oxysterols, specifically 7α,25-dihydroxycholesterol and 7α,26-dihydroxycholesterol, was observed in the spinal cord, suggesting a broader role for dihydroxylated oxysterols in neuroinflammation. mdpi.com

Osteoporosis and Bone Homeostasis Alterations

Cholesterol metabolites are important regulators of bone metabolism. nih.govresearchgate.net High cholesterol has been linked to decreased bone mineral density. vumc.org The primary cholesterol metabolite, 27-hydroxycholesterol, has been identified as an endogenous selective estrogen receptor modulator (SERM) that acts as a negative regulator of bone homeostasis. nih.govvumc.org

Through its actions on estrogen receptors (ERs) and liver X receptors (LXRs), 27HC has been shown to decrease the differentiation of bone-forming osteoblasts and enhance the formation and activity of bone-resorbing osteoclasts. vumc.org This dual effect shifts the balance of bone remodeling towards net bone loss, which can result in osteoporosis. nih.govvumc.org Pharmacologically increasing the concentration of 27HC in mice leads to a significant reduction in bone mass. nih.gov

The catabolism of 27HC by the enzyme CYP7B1, which produces this compound, is a key mechanism for controlling the local concentration of 27HC in bone tissue. nih.gov This metabolic clearance is essential for preventing the adverse effects of 27HC on bone homeostasis, establishing a direct mechanistic link between the pathway that forms this compound and bone health. vumc.org

Cancer Progression Mechanisms (e.g., cell growth, proliferation, metastasis, drug resistance)

The link between cholesterol metabolism and cancer is an area of intense investigation, with the metabolite 27HC emerging as a key player, particularly in hormone-dependent cancers. researchgate.netmdpi.com Elevated levels of 27HC have been shown to promote the growth and metastasis of estrogen receptor-positive (ER+) breast cancer. researchgate.netmdpi.com

The primary mechanism involves the role of 27HC as an endogenous SERM. nih.govresearchgate.net In ER+ breast cancer, tumor cells themselves can produce 27HC, which then acts in a cell-autonomous manner to drive proliferation. nih.govcore.ac.uk A critical finding in human breast cancer tissues is that the intratumoral concentration of 27HC is significantly higher than in normal breast tissue. nih.govcore.ac.uk This accumulation is strongly correlated with the reduced expression of the enzyme CYP7B1, which is responsible for metabolizing 27HC into this compound. unito.itnih.govcore.ac.uk The downregulation of this metabolic pathway effectively traps the pro-tumorigenic 27HC within the cancer cell, fueling its growth. nih.govcore.ac.uk

Beyond breast cancer, 27HC has been implicated in the progression of other cancers, including lung and colorectal cancer, although the mechanisms can be ER-independent and involve other signaling pathways like PI3K-Akt. mdpi.com

In ER+ breast cancer, 27HC functions as an ER agonist, binding to ERα and stimulating tumor growth both in cell culture and in animal models. nih.govnih.govcore.ac.uk This action mimics that of estrogen, but its production is not blocked by aromatase inhibitors, which are a standard endocrine therapy for ER+ breast cancer. nih.gov This suggests that 27HC may provide an alternative, estrogen-independent mechanism for ER activation, potentially contributing to therapy resistance. nih.govcore.ac.uk

The table below summarizes the mechanistic role of the metabolic pathway involving this compound in various diseases, primarily through the regulation of its precursor, 27-hydroxycholesterol.

| Disease | Key Enzyme | Precursor (Substrate) | Metabolite Product | Mechanistic Implication of the Pathway | Reference |

| Atherosclerosis | CYP7B1 | 27-hydroxycholesterol | This compound | CYP7B1 metabolizes pro-inflammatory 27HC; reduced activity leads to 27HC accumulation and increased atherosclerosis. | nih.govkoreascience.kr |

| Neurodegeneration | CYP7B1 | 27-hydroxycholesterol | This compound | CYP7B1 in neurons provides a detoxification pathway to clear neurotoxic 27HC from the brain. | frontiersin.orgcsic.es |

| Osteoporosis | CYP7B1 | 27-hydroxycholesterol | This compound | CYP7B1 catabolizes 27HC, a negative regulator of bone mass; pathway activity is critical for bone homeostasis. | nih.govvumc.org |

| ER+ Breast Cancer | CYP7B1 | 27-hydroxycholesterol | This compound | CYP7B1 is often downregulated in tumors, leading to accumulation of pro-proliferative 27HC. Pathway loss is linked to poorer survival. | nih.govcore.ac.uk |

LXR-mediated pathways in cancer

The role of this compound in cancer is intricately linked to the function of its precursor, 27-hydroxycholesterol (27HC), and the activity of Liver X Receptors (LXRs). LXRs, comprising LXRα and LXRβ, are nuclear receptors that act as transcription factors regulating cholesterol metabolism, inflammation, and cellular proliferation. researchgate.netmdpi.com Their activity is modulated by specific oxysterols that serve as endogenous ligands. mdpi.com

The metabolic conversion of 27HC to this compound, catalyzed by the enzyme oxysterol 7-alpha-hydroxylase (CYP7B1), is a critical regulatory step in LXR-mediated signaling in the context of cancer. nih.govunito.it 27HC itself is a known agonist of LXRs. researchgate.netnih.gov In many cancer types, including breast and endometrial cancer, the expression of the CYP7B1 enzyme is significantly downregulated. nih.gov This suppression of CYP7B1 activity leads to the accumulation of 27HC within the tumor microenvironment.

The elevated concentration of 27HC, due to its impaired conversion to this compound, results in the sustained activation of LXR-dependent signaling pathways. nih.gov While LXR activation can have anti-proliferative effects in some contexts by promoting cholesterol efflux, its effects in cancer are complex and tissue-specific. mdpi.comnih.gov For instance, in estrogen receptor-positive (ER+) breast cancer, the pro-tumorigenic effects of 27HC via the estrogen receptor can predominate over the growth-inhibitory actions of LXRs. nih.gov However, the activation of LXRs by 27HC also influences the expression of target genes that can modulate tumor progression and metastasis. researchgate.net

Therefore, the formation of this compound represents a key catabolic process that mitigates the pro-cancerous signaling of 27HC. By converting 27HC into a different metabolite, the CYP7B1 enzyme effectively reduces the pool of LXR-activating ligands, thereby modulating the downstream genetic programs controlled by these receptors. The dysregulation of this metabolic checkpoint—specifically, the failure to produce this compound—is a significant factor in the aberrant LXR signaling observed in certain malignancies. nih.govnih.gov

Metabolic Reprogramming in Cancer

The production of this compound is a key event in the landscape of metabolic reprogramming in cancer cells, primarily through its role in regulating the levels of its precursor, 27HC. Cancer cells are known to alter their metabolic pathways to sustain rapid proliferation and survival, and the reprogramming of cholesterol metabolism is a hallmark of many tumors. nih.gov

The enzymatic axis involving cholesterol 27-hydroxylase (CYP27A1), which produces 27HC from cholesterol, and CYP7B1, which metabolizes 27HC into this compound, is frequently dysregulated in cancer. nih.gov In cancers such as breast, endometrial, and thyroid, CYP27A1 expression is often elevated while CYP7B1 expression is reduced, creating a metabolic shift that favors the accumulation of 27HC. nih.gov

This accumulation of 27HC, resulting from the inefficient production of this compound, is a potent driver of metabolic reprogramming. As an LXR agonist, 27HC influences cholesterol homeostasis by upregulating the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which facilitate cholesterol efflux from the cell. nih.gov While this may seem counterintuitive for rapidly dividing cells that require cholesterol for membrane synthesis, this pathway can also influence other aspects of cell behavior, including drug resistance and apoptosis. nih.gov For example, in bladder cancer cells, treatment with 27HC was shown to reduce intracellular cholesterol concentrations and inhibit cell proliferation. nih.gov

Furthermore, the failure to convert 27HC to this compound contributes to a cellular environment that can promote tumor growth. Elevated 27HC has been shown to fuel cancer cell proliferation, survival, and metastatic potential through various signaling pathways. nih.gov Thus, the metabolic bottleneck created by low CYP7B1 activity and the subsequent lack of this compound formation is a crucial component of the metabolic reprogramming that supports cancer progression.

Advanced Methodological Approaches for the Analysis of 7alpha,27 Dihydroxycholesterol

Chromatographic Techniques for Oxysterol Separation

Chromatography is a cornerstone of oxysterol analysis, enabling the separation of these structurally similar compounds from a complex biological matrix. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of oxysterols, including 7alpha,27-dihydroxycholesterol. Normal-phase HPLC, which separates compounds based on polarity, has been employed for this purpose. For instance, a method using a silica (B1680970) column with a mobile phase of hexane (B92381) and isopropyl alcohol has been described. researchgate.net

Reverse-phase HPLC, often coupled with mass spectrometry, offers high sensitivity at the nanomolar level, making it suitable for quantification. In such methods, C18 columns are commonly used with mobile phase gradients, such as methanol (B129727) and water, to achieve optimal separation of oxysterols. The separation of various oxysterols, including this compound, has been successfully achieved in a single chromatographic run. uzh.ch

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a traditional and powerful tool for sterol analysis. researchgate.net This technique provides excellent peak resolution. oup.com However, a significant drawback of GC-MS for oxysterol analysis is the frequent absence of molecular ions in the resulting spectra, which can complicate the identification of novel oxysterols. researchgate.net Furthermore, GC-based methods often require derivatization to enhance the volatility of the analytes and can involve long run times. oup.com Despite these challenges, GC-MS has been instrumental in the analysis of various sterols and their metabolites. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Quantification and Identification

Mass spectrometry is an indispensable tool for the sensitive and specific quantification and structural elucidation of this compound. Various MS techniques are employed, often in tandem with liquid chromatography.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is considered the gold standard for the reliable quantification of this compound in biological samples due to its high sensitivity and specificity. novartis.comnih.gov This method allows for detection in the ng/mL range. A direct LC-ESI-MS/MS method has been reported for the analysis of this compound in human plasma, demonstrating its utility for quantifying low-abundance dihydroxylated oxysterols. novartis.comnih.gov Optimized LC-MS/MS methods have been developed for the simultaneous quantification of multiple oxysterols, including this compound, in various tissues like plasma, cerebral cortex, and liver. mdpi.comresearchgate.net These methods often involve meticulous optimization of sample preparation, chromatographic conditions, and mobile phase composition to ensure accurate and reproducible results. mdpi.comresearchgate.net

| Parameter | Value | Source |

| Average Concentration in Healthy Individuals | 3.4 ± 0.1 nM | novartis.comnih.govresearchgate.net |

| Average Degree of Esterification (n=8) | 82% | novartis.comnih.govresearchgate.net |

| Tissue Concentrations | ||

| Liver (ng/g) | 7.8 | researchgate.net |

| Plasma or serum (ng/mL) | 0.4 - 1.4 | researchgate.net |

| Brain (ng/g) | Not specified | |

| CSF (ng/mL) | 0.01 - 0.03 | researchgate.net |

Multi-Stage Fragmentation Mass Spectrometry (MSn)

Multi-stage fragmentation mass spectrometry (MSn), particularly when combined with liquid chromatography (LC-MSn), provides a powerful tool for the structural characterization of oxysterols. nih.govresearchgate.net This technique allows for the identification of cholesterol metabolites with high sensitivity, reaching the low picogram level. nih.govresearchgate.net LC-MSn, specifically LC-MS³, has been successfully used to identify this compound for the first time in rat brain. nih.govresearchgate.net The methodology often involves derivatization to enhance ionization and exact mass analysis at high resolution to identify potential metabolites. nih.govresearchgate.net The fragmentation patterns generated in MSn experiments, showing predictable losses of water molecules and steroid ring fragmentations, are crucial for confirming the structure of the identified compounds.

Challenges in Reliable Measurement: Autoxidation and Low Physiological Concentrations

The reliable measurement of this compound is hampered by two primary challenges: its susceptibility to autoxidation and its very low physiological concentrations. researchgate.net Oxysterols are present in circulation at concentrations up to five-fold lower than cholesterol. mdpi.com The low abundance of this compound necessitates the use of highly sensitive analytical techniques like mass spectrometry with selected reaction monitoring (SRM).

Enzymatic and Immunoassay-Based Detection Methods (e.g., ELISA for related oxysterols)

While direct enzymatic and immunoassay-based detection methods specifically for this compound are not widely established for routine quantification, the principles are applied extensively in the study of related oxysterols and their metabolic pathways.

Enzymatic Assays: Enzymatic assays in the context of this compound are primarily used to study its biosynthesis rather than for direct quantification in biological samples. The formation of this compound involves the enzyme oxysterol 7-alpha-hydroxylase (CYP7B1), which hydroxylates the precursor 27-hydroxycholesterol (B1664032). uniprot.org Researchers utilize enzyme activity assays, for instance, by incubating recombinant CYP7B1 with its substrate and necessary cofactors like NADPH, to study metabolic pathways and enzyme kinetics. The product, this compound, is then typically quantified using mass spectrometry.

Another significant use of enzymes is in enzyme-assisted derivatization for sterol analysis (EADSA). In this preparatory technique, cholesterol oxidase is used to convert 3β-hydroxy-Δ5-sterols into their corresponding 3-oxo-Δ4-ketones. nih.govucl.ac.uk This enzymatic conversion facilitates subsequent chemical derivatization with a charge-tagging reagent, which significantly enhances ionization efficiency for mass spectrometry analysis. nih.govtaylorandfrancis.com

Immunoassay-Based Methods (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput platform for quantification, but their development is dependent on the availability of specific antibodies. Currently, there are no commercially available ELISA kits specifically designed for the direct quantification of this compound.

However, ELISA kits for precursor molecules and related compounds are available and provide insight into the potential application of this technology. These kits are typically competitive immunoassays. For example, ELISA kits for 27-hydroxycholesterol (27-OHC) utilize a polyclonal antibody against 27-OHC. mybiosource.comelisakits.co.ukabbexa.com In these assays, the 27-OHC in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) 27-OHC for binding sites on the pre-coated antibody. The resulting signal is inversely proportional to the concentration of 27-OHC in the sample.

A critical consideration for such immunoassays is specificity and cross-reactivity. While manufacturers report high specificity for the target analyte, they often include disclaimers that not all potential analogues have been tested for cross-reactivity. mybiosource.com Given the structural similarity among oxysterols, the potential for an antibody to cross-react with multiple related compounds is a significant challenge that must be carefully evaluated.

| Parameter | 27-Hydroxycholesterol (27-OHC) ELISA Kit Example | Reference |

| Assay Type | Competitive Enzyme Immunoassay | mybiosource.com |

| Target Analyte | 27-Hydroxycholesterol (27-OHC) | elisakits.co.ukabbexa.com |

| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates | mybiosource.comelisakits.co.ukabbexa.com |

| Principle | Competition between sample 27-OHC and HRP-conjugated 27-OHC for a limited number of anti-27-OHC antibody binding sites. | mybiosource.com |

| Specificity | Reported as high for 27-OHC, but with a disclaimer that cross-reactivity with all analogues has not been fully tested. | mybiosource.com |

| Recovery | Serum: 92-103%; EDTA Plasma: 88-96%; Heparin Plasma: 86-103% | elisakits.co.uk |

Sample Preparation Strategies for Oxysterol Extraction from Biological Matrices

The accurate quantification of this compound and other oxysterols is critically dependent on the sample preparation workflow. These strategies are designed to overcome significant analytical challenges, including the very low physiological concentrations of oxysterols compared to the vast excess of cholesterol (a ratio of 1:1000 to 1:100,000), the susceptibility of oxysterols to auto-oxidation, and the need to separate free from esterified forms. nih.govresearchgate.netnih.gov

A primary step in many protocols is the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to prevent the artificial generation of oxysterols via non-enzymatic oxidation during sample handling. nih.govuio.no If the goal is to measure the total oxysterol concentration, an alkaline hydrolysis (saponification) step is employed to cleave the fatty acid esters and liberate the free oxysterols. uio.nooup.com

Several distinct extraction and purification techniques are commonly employed:

Protein Precipitation: This method offers a relatively simple and rapid approach to remove the bulk of proteins from liquid samples like plasma. A study by Karuna et al. described a straightforward procedure using slow protein precipitation with cold ethanol (B145695), which enabled the reliable detection and quantification of dihydroxylated oxysterols like this compound. researchgate.netnih.govnovartis.com

Liquid-Liquid Extraction (LLE): LLE is used to separate lipids, including oxysterols, from the aqueous phase of a sample. Classic methods like the Folch and Bligh & Dyer procedures use a mixture of chloroform (B151607) and methanol. researchgate.net However, the high volatility of these solvents can be a disadvantage for high-throughput applications. researchgate.net An alternative is the use of methyl tert-butyl ether (MTBE), which has been successfully applied for the non-derivatization-based extraction of multiple oxysterols, including this compound, from diverse biological samples such as plasma, liver, and cerebral cortex. mdpi.com

Solid-Phase Extraction (SPE): SPE is a cornerstone of oxysterol sample preparation, providing a robust method for fractionating lipids based on polarity and removing major interferences, most notably cholesterol. uio.noresearchgate.net

Initial Cholesterol Removal: A common strategy involves using a reversed-phase C18 SPE cartridge. The sample is loaded in a hydroalcoholic solution (e.g., 70% ethanol), which allows the more polar oxysterols to elute in the flow-through and initial wash fractions, while the highly nonpolar cholesterol is retained on the column. nih.gov This step is crucial for preventing cholesterol from interfering with subsequent analysis and minimizing its potential for auto-oxidation. nih.gov

Purification and Desalting: A second SPE step is often used after derivatization to remove excess reagents and salts that could interfere with chromatographic analysis and suppress the mass spectrometry signal. nih.gov While C18 cartridges have been used, recent studies have shown that polymeric hydrophilic-lipophilic balanced (HLB) cartridges can offer improved and more consistent recovery for this clean-up step. nih.gov

The choice of extraction strategy depends on the biological matrix, the specific oxysterols of interest, and the downstream analytical platform (e.g., GC-MS or LC-MS). For instance, methods involving derivatization with Girard reagents to "charge-tag" the oxysterols for enhanced ESI-LC-MS sensitivity require a robust SPE clean-up step to remove the excess derivatization agent. nih.govucl.ac.uk

| Strategy | Principle | Application/Matrix | Key Features & Findings | Reference |

| Protein Precipitation | Removal of proteins using a solvent. | Human Plasma | Slow precipitation with cold ethanol allows for reliable quantification of this compound. | nih.govnovartis.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Plasma, Liver, Cortex | Extraction with Methyl tert-butyl ether (MTBE) enables simultaneous analysis of seven oxysterols without derivatization. | mdpi.com |

| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent. | Plasma, Tissues | Step 1 (Cholesterol Removal): C18 cartridges effectively separate oxysterols from >99.9% of cholesterol. Step 2 (Reagent Removal): Oasis HLB cartridges show improved recovery of derivatized sterols compared to some C18 cartridges. | nih.gov |

| Enzyme-Assisted Derivatization (EADSA) | Enzymatic oxidation followed by chemical derivatization. | Plasma, Tissues | Combines SPE for cholesterol removal, cholesterol oxidase for conversion, and Girard P derivatization to "charge-tag" sterols, greatly enhancing LC-MS sensitivity. | nih.govucl.ac.uknih.gov |

Future Directions in 7alpha,27 Dihydroxycholesterol Research

Elucidating Novel Molecular Targets and Signaling Pathways

Future investigations into 7alpha,27-dihydroxycholesterol will likely focus on identifying novel molecular interactors and further dissecting its known signaling cascades. While Retinoid-related orphan receptor gamma t (RORγt) and the G-protein coupled receptor GPR183 (also known as Epstein-Barr virus-induced gene 2 or EBI2) are established receptors, the existence of other targets remains a compelling area of exploration. aai.orgnih.gov Advanced techniques such as chemical proteomics and affinity-based protein profiling could be instrumental in capturing previously unknown binding partners.

Furthermore, a deeper understanding of the downstream signaling pathways activated by this compound is crucial. For instance, while its role as a chemoattractant for immune cells via GPR183 is established, the precise intracellular signaling events that govern this migration are not fully elucidated. aai.orgnih.gov Future studies may employ techniques like phosphoproteomics to map the phosphorylation cascades initiated upon receptor binding. Research into its precursor, 27-hydroxycholesterol (B1664032) (27-HC), has shown involvement of the PI3K/Akt and ERK signaling pathways in monocytic cell differentiation, suggesting these could be relevant pathways for this compound as well. koreamed.org

Table 1: Known Receptors of this compound and Potential Research Areas

| Receptor | Known Function | Future Research Directions |

| RORγt | Enhances Th17 cell differentiation. nih.gov | - Investigate the structural basis of their interaction. - Identify co-regulators involved in RORγt-mediated gene transcription. - Explore its role in other RORγt-expressing cell types. |

| GPR183 (EBI2) | Mediates immune cell migration. aai.orgnih.gov | - Delineate the downstream G-protein and effector signaling pathways. - Investigate the potential for biased agonism. - Explore its role in non-immune cells expressing GPR183. |

Investigation of Tissue-Specific Regulatory Networks and Functions

The biological effects of this compound are highly dependent on the cellular and tissue context. This is largely governed by the tissue-specific expression and activity of the enzymes responsible for its synthesis and catabolism, primarily cytochrome P450 family 7 subfamily B member 1 (CYP7B1) and sterol 27-hydroxylase (CYP27A1). tandfonline.comkoreascience.kr For example, the liver is a primary site for its synthesis in the context of bile acid production, while macrophages can produce it locally to modulate immune responses.

Future research should aim to create a comprehensive map of the oxysterol network across different tissues, detailing the expression patterns of key enzymes and receptors. nih.gov This will be critical to understanding its divergent roles in various organs, such as the brain, where its precursor 27-HC is implicated in neurodegenerative processes, and in adipose tissue, where it may influence adipogenesis and inflammation. koreascience.krresearchgate.net Investigating how these regulatory networks are altered in disease states, such as cancer and metabolic syndrome, will be a key area of focus. tandfonline.comnih.gov For instance, the downregulation of CYP7B1 in certain breast cancers leads to the accumulation of 27-HC, which can drive tumor growth, highlighting the critical role of its metabolism. tandfonline.comfrontiersin.org

Advancements in In Vitro and In Vivo Model Systems for Research

The development and refinement of model systems are paramount for advancing our understanding of this compound. Current in vitro research often utilizes transfected cell lines like HEK293 to study receptor signaling and cancer cell lines such as MCF-7 to investigate its role in proliferation. frontiersin.org In vivo studies have benefited from knockout mouse models for enzymes like Cyp7b1 and Cyp27a1, which have been instrumental in revealing the physiological consequences of altered this compound metabolism. portlandpress.comnih.gov

Future advancements should focus on developing more sophisticated models that better recapitulate human physiology. This could include the use of three-dimensional (3D) organoid cultures derived from various tissues (e.g., intestine, liver, brain) to study its effects in a more complex and physiologically relevant environment. Humanized mouse models, engrafted with human immune cells or liver tissue, could provide invaluable insights into its role in human-specific immune responses and metabolism. Furthermore, the development of reporter mice, where the activation of specific signaling pathways by this compound can be visualized in real-time, would be a powerful tool for in vivo studies.

Interplay with Other Biomolecules and Metabolic Networks